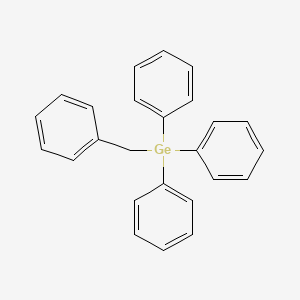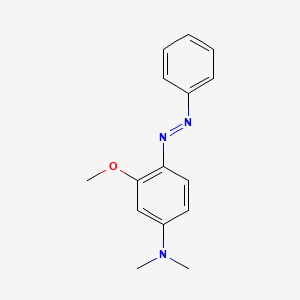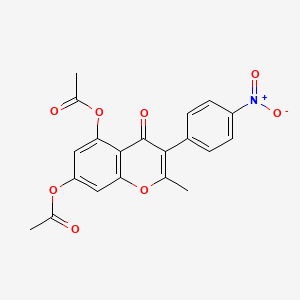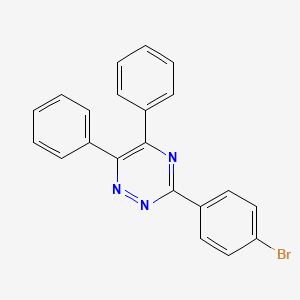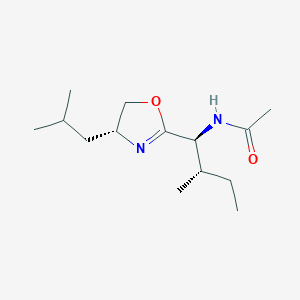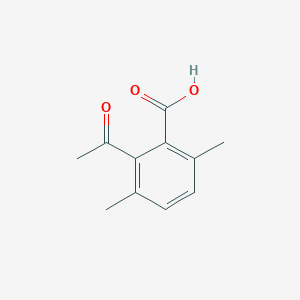![molecular formula C42H76NO8P B15074445 2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17:0-20:4 PE, also known as 1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine, is a phospholipid compound. It is commonly used in lipidomics and metabolomics research due to its unique structural properties. This compound is typically provided in a methanol solution for ease of handling and application in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17:0-20:4 PE involves the esterification of glycerol with heptadecanoic acid and eicosatetraenoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of 17:0-20:4 PE follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls. The purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
17:0-20:4 PE can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds of the eicosatetraenoic acid moiety.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces epoxides and hydroxylated derivatives.
Reduction: Results in fully saturated phospholipids.
Substitution: Yields various phosphoethanolamine derivatives with different functional groups
Applications De Recherche Scientifique
17:0-20:4 PE is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in lipidomics for the quantification of other lipids.
Biology: Plays a role in studying membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomal products and other lipid-based applications
Mécanisme D'action
The mechanism of action of 17:0-20:4 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and dynamics. It interacts with various proteins and enzymes, modulating their activity and function. The compound can also act as a signaling molecule, participating in pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17:0-20:4 PC (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine)
- 17:0-20:4 PS (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoserine)
- 17:0-20:4 PG (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoglycerol)
Uniqueness
17:0-20:4 PE is unique due to its phosphoethanolamine head group, which imparts distinct biophysical properties compared to other phospholipids. This uniqueness makes it particularly valuable in studies related to membrane structure and function .
Propriétés
Formule moléculaire |
C42H76NO8P |
|---|---|
Poids moléculaire |
754.0 g/mol |
Nom IUPAC |
2-azaniumylethyl [(2R)-3-heptadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C42H76NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43)38-48-41(44)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h11,13,17,19,21,23,27,29,40H,3-10,12,14-16,18,20,22,24-26,28,30-39,43H2,1-2H3,(H,46,47)/b13-11-,19-17-,23-21-,29-27-/t40-/m1/s1 |
Clé InChI |
PWFGSGJBCRORHV-DVHMRFIGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)

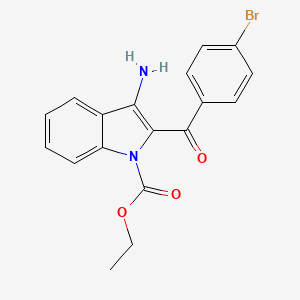
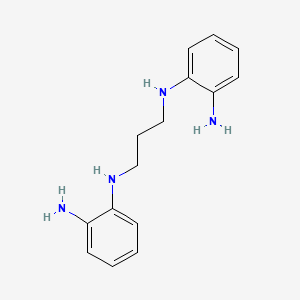
![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)

